molecular formula C18H26O5 B5202859 diethyl [3-(3-ethylphenoxy)propyl]malonate

diethyl [3-(3-ethylphenoxy)propyl]malonate

Cat. No.: B5202859
M. Wt: 322.4 g/mol
InChI Key: GDXXEPCORARTQH-UHFFFAOYSA-N
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Description

Diethyl [3-(3-ethylphenoxy)propyl]malonate is an organic compound with the molecular formula C18H26O5 It is a derivative of diethyl malonate, where the malonate group is substituted with a 3-(3-ethylphenoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(3-ethylphenoxy)propyl]malonate typically involves the alkylation of diethyl malonate with 3-(3-ethylphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(3-ethylphenoxy)propyl]malonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [3-(3-ethylphenoxy)propyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [3-(3-ethylphenoxy)propyl]malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further reactions. The compound’s structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [3-(3-ethylphenoxy)propyl]malonate is unique due to the presence of the 3-(3-ethylphenoxy)propyl group, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where such structural features are desired.

Properties

IUPAC Name

diethyl 2-[3-(3-ethylphenoxy)propyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-14-9-7-10-15(13-14)23-12-8-11-16(17(19)21-5-2)18(20)22-6-3/h7,9-10,13,16H,4-6,8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXXEPCORARTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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